

# Technical Monograph: 5-(Chloromethyl)-2-fluoropyridine

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## Compound of Interest

Compound Name: 5-(Chloromethyl)-2-fluoropyridine

CAS No.: 315180-15-5

Cat. No.: B1592471

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## Chemical Identity & Physiochemical Profile[1][2][3][4][5]

**5-(Chloromethyl)-2-fluoropyridine** is a specialized heterocyclic building block characterized by its bifunctional reactivity. It serves as a critical "linker" scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) where the 2-fluoropyridine moiety acts as a bioisostere for phenyl rings to modulate metabolic stability and pKa.

## The "Passport" Data

Property	Specification
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClFN
Molecular Weight	145.56 g/mol
Physical State	Colorless to light yellow liquid (often solidifies in freezer)
Boiling Point	~227°C (Predicted); typically distilled under reduced pressure
Density	1.270 ± 0.06 g/cm <sup>3</sup>
Solubility	Soluble in DCM, THF, EtOAc; reacts with protic solvents (MeOH, Water)
pKa (Conjugate Acid)	~ -1.20 (Pyridine nitrogen is weakly basic due to F-substitution)
Storage	Inert atmosphere (Argon/Nitrogen), < -20°C, moisture-sensitive

## Synthetic Architecture

The synthesis of **5-(chloromethyl)-2-fluoropyridine** is classically achieved via the deoxychlorination of its alcohol precursor, (6-fluoropyridin-3-yl)methanol. This transformation relies on the activation of the hydroxyl group followed by nucleophilic displacement by chloride.

## Mechanistic Protocol: Deoxychlorination via Thionyl Chloride

Rationale: Thionyl chloride (

) is preferred over

or

because the byproducts (

and

) are gaseous, simplifying purification. The reaction proceeds via an

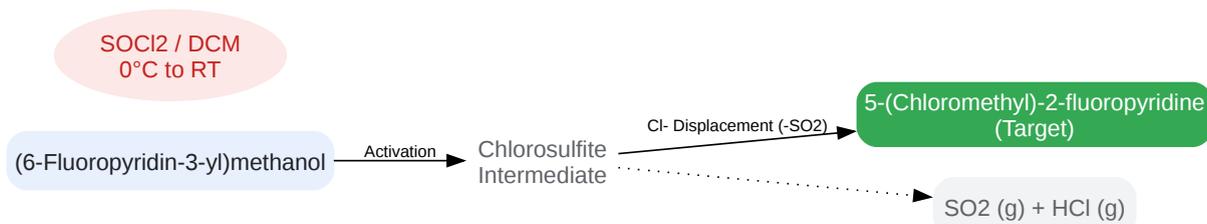
(internal nucleophilic substitution) or ion-pair mechanism depending on the solvent, ensuring high conversion of the benzylic-like alcohol.

## Step-by-Step Methodology

Note: This reaction generates corrosive gases. Perform exclusively in a functioning fume hood.

- Preparation: Charge a dry 3-neck round-bottom flask with (6-fluoropyridin-3-yl)methanol (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes).
- Cooling: Cool the solution to 0°C using an ice/salt bath.
- Activation: Add Thionyl Chloride (  
  
) (1.5 eq) dropwise over 30 minutes.
  - Critical Control Point: Maintain internal temperature < 5°C to prevent polymerization or side-reaction at the 2-fluoro position.
- Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LCMS.
- Quench & Workup:
  - Cool back to 0°C.
  - Slowly quench with saturated  
  
solution (gas evolution!).
  - Separate phases. Extract aqueous layer with DCM (2x).
  - Dry combined organics over  
  
, filter, and concentrate in vacuo.
- Purification: If necessary, purify via flash column chromatography (SiO<sub>2</sub>, 0-20% EtOAc in Hexanes).

## Visualization: Synthetic Pathway



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Figure 1: Deoxygenation pathway converting the alcohol precursor to the chloromethyl target via a chlorosulfite intermediate.

## Reactivity & Mechanistic Insight

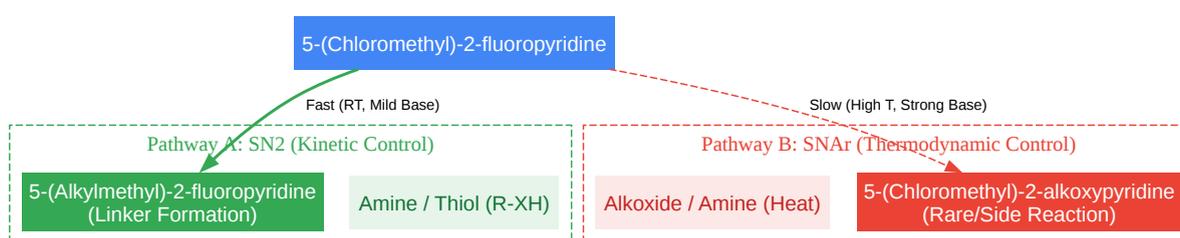
The utility of CAS 315180-15-5 lies in its Orthogonal Electrophilicity. It possesses two electrophilic sites with vastly different "hard/soft" characters and reaction kinetics.

### The Competition: vs.

- Site A: Chloromethyl (
  - Soft/Fast)
    - Nature: A benzylic-like primary alkyl chloride.
    - Reactivity: Highly reactive toward soft nucleophiles (thiols, secondary amines, phosphines).
    - Kinetics: Fast. Occurs at RT or mild heating.
    - Application: Used to attach the pyridine "warhead" to a scaffold.
- Site B: 2-Fluoro Position (
  - Hard/Slow)

- Nature: An electron-deficient aromatic carbon activated by the pyridine nitrogen.[1]
- Reactivity: Reactive toward hard nucleophiles (alkoxides, primary amines) but requires higher activation energy (heat > 80°C or strong bases).
- Selectivity: The chloromethyl group will always react first under neutral/mild basic conditions.

## Visualization: Reaction Landscape



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Figure 2: Divergent reactivity profile. The chloromethyl group (Pathway A) is the primary site of reaction under standard conditions.

## Application in Drug Design[8][9]

This molecule is not a drug itself but a "privileged scaffold enabler." It is extensively used to synthesize FLT3 and CHK1 inhibitors, as well as PARP inhibitors where a fluoro-benzyl mimetic is required.

## Case Study: The "Magic Chloro" Linker

In the development of dual FLT3/CHK1 inhibitors for Acute Myeloid Leukemia (AML), the 5-methyl-2-fluoropyridine motif is often used to connect the kinase hinge-binding region to the solubility-enhancing tail.

- Role of Fluorine: Lowers the basicity of the pyridine nitrogen (preventing non-specific binding) and blocks metabolic oxidation at the 2-position.
- Role of Chloromethyl: Acts as the alkylating handle to snap the fragment onto a secondary amine core (e.g., a piperazine or pyrrolidine).

#### Protocol: Amine Alkylation (General)

- Dissolve the secondary amine core (1.0 eq) in Acetonitrile (MeCN).
- Add  
  
(2.0 eq) or DIPEA (1.5 eq).
- Add **5-(Chloromethyl)-2-fluoropyridine** (1.1 eq).
- Stir at RT for 12 hours.
  - Observation: The reaction is clean; the fluorine atom remains intact, preserving the handle for a subsequent  
  
reaction if a bi-functional elaboration is desired later.

## Handling & Safety (E-E-A-T)

Warning: While specific SDS data for CAS 315180-15-5 is limited, its structural analogs (benzylic chlorides) are potent Lachrymators and Alkylating Agents.

- Lachrymator: Exposure to vapors will cause severe eye irritation and tearing. Handle only in a fume hood.
- Skin Corrosive: The hydrolysis product (HCl) and the alkylating nature make it corrosive and potentially mutagenic.
- Decomposition: Releases HF and HCl upon thermal decomposition.
- Neutralization: Spills should be treated with dilute ammonia or sodium bicarbonate solution to neutralize the acid and quench the alkylating potential.

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